
Pentakis(bromomethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentakis(bromomethyl)benzene is an organic compound with the molecular formula C11H11Br5. It consists of a benzene ring substituted with five bromomethyl groups. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentakis(bromomethyl)benzene can be synthesized through the bromination of pentamethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the methyl groups on the benzene ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine and the Lewis acid catalyst.
Chemical Reactions Analysis
Types of Reactions
Pentakis(bromomethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl-substituted benzene derivatives.
Scientific Research Applications
Pentakis(bromomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and the development of peptide-based drugs.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of pentakis(bromomethyl)benzene primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, allowing for various substitution reactions. The compound can form stable intermediates and products through these reactions, which can then interact with biological targets or be used in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Consists of a benzene ring with a single bromomethyl group.
Pentamethylbenzene: The precursor to pentakis(bromomethyl)benzene, with five methyl groups instead of bromomethyl groups.
Uniqueness
This compound is unique due to its multiple bromomethyl groups, which provide multiple reactive sites for chemical reactions. This makes it a versatile compound for various synthetic applications and research studies.
Properties
CAS No. |
55231-64-6 |
|---|---|
Molecular Formula |
C11H11Br5 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
1,2,3,4,5-pentakis(bromomethyl)benzene |
InChI |
InChI=1S/C11H11Br5/c12-2-7-1-8(3-13)10(5-15)11(6-16)9(7)4-14/h1H,2-6H2 |
InChI Key |
IVNSAUPBGDNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1CBr)CBr)CBr)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
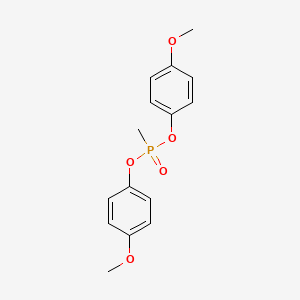

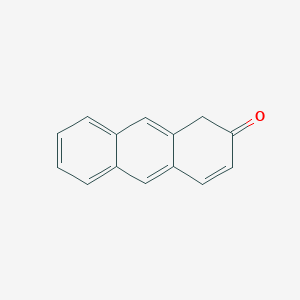
![6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine](/img/structure/B12655101.png)
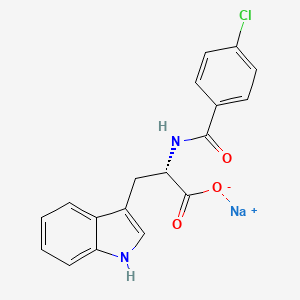
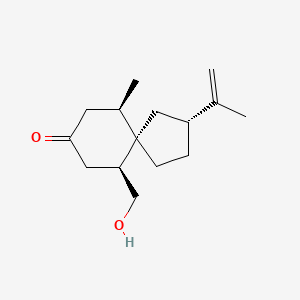

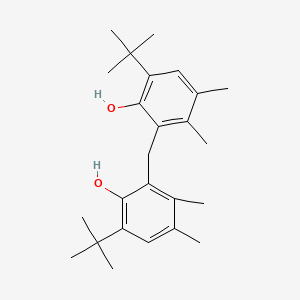

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
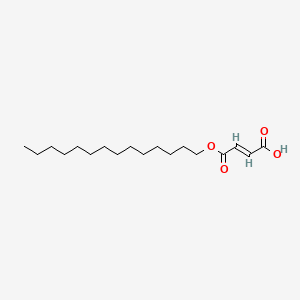
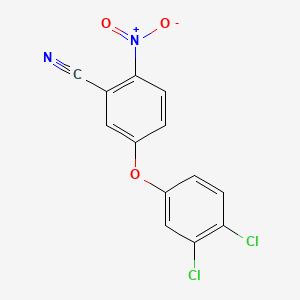
![O-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl] N-methylcarbamothioate](/img/structure/B12655136.png)
